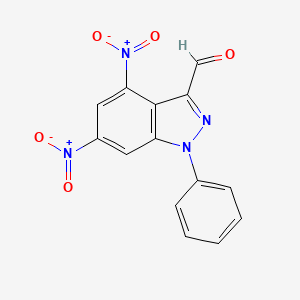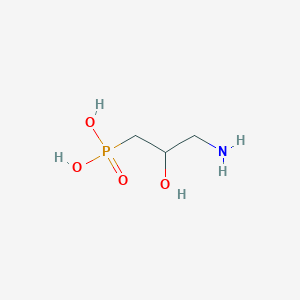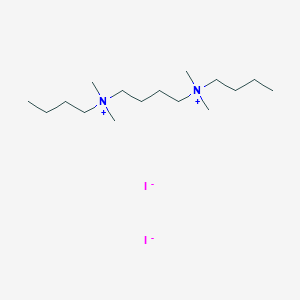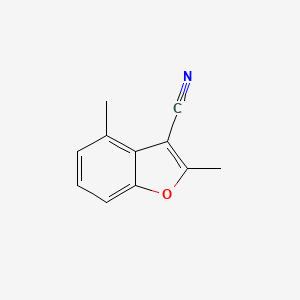![molecular formula C11H11Br2N3 B14220824 Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- CAS No. 832077-12-0](/img/structure/B14220824.png)
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-: is a chemical compound with the molecular formula C11H11Br2N3 It is characterized by the presence of a benzonitrile core substituted with two bromine atoms and an azo group attached to a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- typically involves the following steps:
Bromination: The starting material, benzonitrile, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzonitrile is then subjected to azo coupling with tert-butylamine. This step involves the formation of an azo bond (-N=N-) between the benzonitrile and the tert-butyl group. The reaction is typically carried out in an acidic medium, such as hydrochloric acid (HCl), to facilitate the coupling process.
Industrial Production Methods
Industrial production of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the azo group to an amine group (-NH2). Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)amino]-: This compound has an amino group instead of an azo group, leading to different chemical and biological properties.
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)hydroxy]-:
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)methyl]-: This compound has a methyl group, which affects its chemical behavior and uses.
Uniqueness
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- is unique due to its azo group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in organic synthesis and biological research.
Properties
CAS No. |
832077-12-0 |
|---|---|
Molecular Formula |
C11H11Br2N3 |
Molecular Weight |
345.03 g/mol |
IUPAC Name |
2,4-dibromo-6-(tert-butyldiazenyl)benzonitrile |
InChI |
InChI=1S/C11H11Br2N3/c1-11(2,3)16-15-10-5-7(12)4-9(13)8(10)6-14/h4-5H,1-3H3 |
InChI Key |
RXJYKMFGUFECIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)


![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)

![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
![4H-Thieno[3,2-c][1]benzopyran-4-one, 2-methyl-3-phenyl-](/img/structure/B14220826.png)
